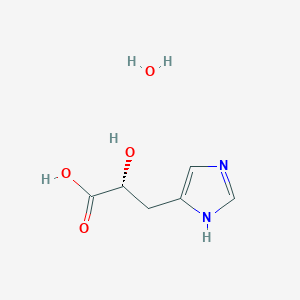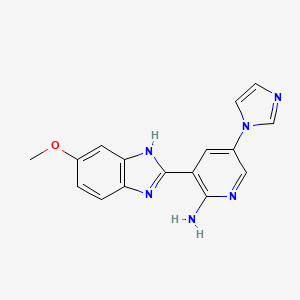
D-b-Imidazole lactic Acid Monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-b-Imidazole lactic Acid Monohydrate: is a chiral compound with the molecular formula C₆H₁₀N₂O₄ and a molecular weight of 174.16 g/mol . It is an intermediate in the synthesis of imidazole alkaloids such as (+)-pilocarpine and (+)-isopilocarpine . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-b-Imidazole lactic Acid Monohydrate involves the use of biodegradable lactic acid as a promoter. One efficient method for synthesizing 2,4,5-trisubstituted imidazoles involves the reaction of an aromatic aldehyde, benzil, and ammonium acetate at 160°C . This method is environmentally benign and works well with aromatic aldehydes containing both electron-donating and electron-withdrawing groups .
Industrial Production Methods: the use of multicomponent reactions and green chemistry principles, such as the use of biodegradable lactic acid, suggests that industrial methods would likely focus on maximizing yield and minimizing environmental impact .
化学反応の分析
Types of Reactions: D-b-Imidazole lactic Acid Monohydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the imidazole ring or other functional groups.
Substitution: Substitution reactions can occur at various positions on the imidazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butylhydroperoxide (TBHP) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Substitution reactions often involve the use of halides, acids, or bases under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazoles .
科学的研究の応用
D-b-Imidazole lactic Acid Monohydrate has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of D-b-Imidazole lactic Acid Monohydrate involves its interaction with specific molecular targets and pathways. The imidazole ring structure allows it to interact with various enzymes and receptors, influencing biological processes. For example, imidazole derivatives can inhibit enzymes such as nitric oxide synthase and leukotriene A-4 hydrolase, affecting inflammatory pathways . The exact molecular targets and pathways depend on the specific derivative and its application .
類似化合物との比較
Imidazole: A basic structure with a five-membered ring containing two nitrogen atoms.
Histidine: An amino acid with an imidazole side chain, important in protein structure and function.
Pilocarpine: An imidazole alkaloid used in medicine, particularly in the treatment of glaucoma.
Uniqueness: D-b-Imidazole lactic Acid Monohydrate is unique due to its chiral nature and its role as an intermediate in the synthesis of specific imidazole alkaloids. Its ability to undergo various chemical reactions and its wide range of applications in research and industry further highlight its uniqueness .
特性
分子式 |
C6H10N2O4 |
|---|---|
分子量 |
174.15 g/mol |
IUPAC名 |
(2R)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m1./s1 |
InChIキー |
LJUYTQBGWOQLKC-NUBCRITNSA-N |
異性体SMILES |
C1=C(NC=N1)C[C@H](C(=O)O)O.O |
正規SMILES |
C1=C(NC=N1)CC(C(=O)O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13847357.png)


![[(3S,4R)-4-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13847379.png)
![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)





![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
